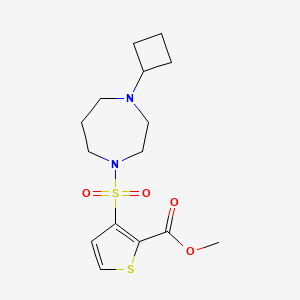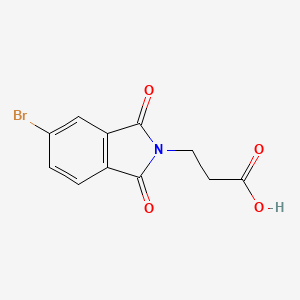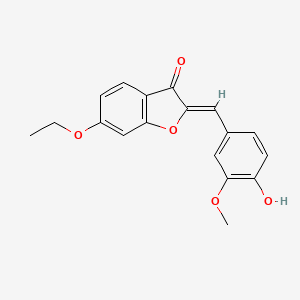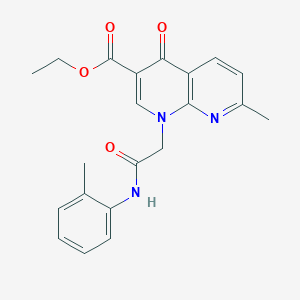
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one, also known as MBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MBC belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The mechanism of action of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is not fully understood, but it is believed to act on multiple targets within the cell. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one also exhibits anti-microbial activity against various bacterial and fungal strains. Additionally, (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is its broad-spectrum activity against various cancer cell lines and microbial strains. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one also exhibits low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one for maximum efficacy.
Future Directions
There are several future directions for the research on (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one. One potential direction is to explore the synergistic effects of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one with other anti-cancer agents. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to exhibit synergistic effects with various chemotherapeutic agents such as cisplatin and doxorubicin. Another potential direction is to develop novel formulations of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves the reaction of pyridine-3-carbaldehydes with cyclohexanone in the presence of a catalyst. The reaction is carried out in ethanol at room temperature, and the product is obtained in good yield. The purity of the compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been shown to possess anti-microbial activity against various bacterial and fungal strains.
properties
IUPAC Name |
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-17(10-15-4-2-6-20-12-15)19(22)18(9-14)11-16-5-3-7-21-13-16/h2-7,10-14H,8-9H2,1H3/b17-10-,18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXLUXFVUIUEF-ICFDZUSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C\C3=CN=CC=C3)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2844854.png)

![3-Amino-2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B2844859.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)


![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)


![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)

